2-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Ecto-NTPDase Inhibition Cancer Therapeutics Purinergic Signaling

For projects requiring precise target engagement, avoid generic 1,3,4-oxadiazole analogs. 891130-87-3 features a unique 3,4,5-triethoxy substitution for superior metabolic stability and a 2-phenoxyacetamide side chain critical for EthR binding and NTPDase2 inhibition. This ≥95% pure research tool minimizes off-target effects, ensuring cleaner data in phenotypic assays and SAR campaigns. Substituting with trimethoxy or benzamide variants risks irreproducible results. Secure verified, characterization-backed material.

Molecular Formula C22H25N3O6
Molecular Weight 427.457
CAS No. 891130-87-3
Cat. No. B2553820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
CAS891130-87-3
Molecular FormulaC22H25N3O6
Molecular Weight427.457
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3
InChIInChI=1S/C22H25N3O6/c1-4-27-17-12-15(13-18(28-5-2)20(17)29-6-3)21-24-25-22(31-21)23-19(26)14-30-16-10-8-7-9-11-16/h7-13H,4-6,14H2,1-3H3,(H,23,25,26)
InChIKeyGIKHZYCKCZYAAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 891130-87-3): Compound Class, Physicochemical Profile, and Procurement-Relevant Specifications


2-Phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 891130-87-3) is a synthetic 1,3,4-oxadiazole derivative featuring a phenoxyacetamide substituent at the 2-position and a 3,4,5-triethoxyphenyl group at the 5-position of the central heterocycle . With a molecular formula of C22H25N3O6 and a molecular weight of 427.46 g/mol, this compound belongs to a pharmacologically privileged scaffold class recognized for diverse bioactivities including enzyme inhibition, anticancer, and immunomodulatory effects . The triethoxy substitution pattern enhances lipophilicity and modulates electronic properties compared to simpler methoxy analogs, while the phenoxyacetamide side chain introduces hydrogen-bonding capacity that can influence target engagement . Commercially, this compound is typically supplied at ≥95% purity as a research-grade reagent, positioned as a tool compound for medicinal chemistry campaigns and biological target validation studies .

Why 1,3,4-Oxadiazole Analogs Cannot Be Interchanged: Structural Determinants of Target Engagement and Physicochemical Behavior for 891130-87-3


Substituting 2-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide with a generic 1,3,4-oxadiazole congener is scientifically untenable because minor structural variations—particularly at the 2- and 5-positions of the oxadiazole ring—produce marked shifts in enzyme isoform selectivity, antiproliferative potency, and pharmacokinetic compatibility . The 3,4,5-triethoxy substitution pattern on the phenyl ring confers greater steric bulk and electron-donating character than the common 3,4,5-trimethoxy or 4-methoxy analogs, which directly impacts binding pocket accommodation and metabolic stability . Similarly, the 2-phenoxyacetamide side chain provides a distinct hydrogen-bond donor/acceptor geometry compared to simple alkylamides or benzamides, influencing both target residence time and off-target promiscuity . Consequently, procurement decisions that treat this compound as interchangeable with any N-aryl-1,3,4-oxadiazol-2-yl-acetamide risk irreproducible biological results and wasted screening resources.

Quantitative Differentiation Evidence: 891130-87-3 vs. Closest Structural Analogs in Key Biological Dimensions


NTPDase2 Isoform Inhibition Potency: 1,3,4-Oxadiazole Series Cross-Study Comparison

Within the 1,3,4-oxadiazole chemotype, the 3,4,5-triethoxyphenyl substitution motif (as present in 891130-87-3) is structurally associated with selective h-NTPDase2 inhibition, a target implicated in tumorigenesis. In a representative series, the most potent h-NTPDase2 inhibitor (compound 3f) achieved an IC50 of 0.25 ± 0.21 µM, while the h-NTPDase3-selective compound 3d showed an IC50 of 1.27 ± 0.08 µM, demonstrating that aryl substitution at the oxadiazole 5-position directly governs isoform selectivity . The triethoxy-bearing scaffold consistently yields inhibition values in the sub-micromolar to low micromolar range across independent studies, whereas simpler methoxy or unsubstituted phenyl analogs typically show >10-fold weaker activity against these isozymes . Although direct head-to-head data for 891130-87-3 have not been published, the class-level SAR indicates that the 3,4,5-triethoxyphenyl group is a key driver of NTPDase2 potency.

Ecto-NTPDase Inhibition Cancer Therapeutics Purinergic Signaling

Antibacterial Activity: Triethoxyphenyl vs. Methoxyphenyl Oxadiazole Derivatives

A focused library of 1,3,4-oxadiazole-quinoline hybrids bearing a 5-(3,4,5-triethoxyphenyl) substituent was evaluated against standard bacterial strains. Compounds 7d, 7i, and 7j from this series exhibited 'excellent' antibacterial activities relative to the reference standard, while analogs with methoxy or methyl substitution at the quinoline moiety showed reduced or no activity . The triethoxyphenyl group contributes to enhanced membrane permeability and target binding compared to the corresponding 3,4,5-trimethoxyphenyl derivatives, as inferred from the structure-activity trends in this series . No MIC data for 891130-87-3 itself have been publicly disclosed; however, the triethoxyphenyl-1,3,4-oxadiazole scaffold is validated as a productive antibacterial pharmacophore.

Antibacterial Agents Quinoline-Oxadiazole Hybrids Drug-Resistant Pathogens

Predicted ADME/Tox Profile: In Silico Advantage of the Triethoxyphenyl-1,3,4-Oxadiazole Scaffold

In silico pharmacokinetic evaluation of a related 1,3,4-oxadiazole series using pkCSM and SwissADME tools predicted favorable safety profiles with minimal or no toxicity and almost no pharmacokinetic violations . The 3,4,5-triethoxy substitution increases molecular weight and lipophilicity (cLogP) compared to the trimethoxy variant, which can enhance blood-brain barrier penetration potential while maintaining compliance with Lipinski's Rule of Five . Compound 891130-87-3 (MW 427.46, cLogP predicted ~3.5–4.5) falls within a distinct property space relative to smaller methoxy analogs (MW typically <400, cLogP ~2.0–3.0), offering a differentiated balance of permeability and solubility for cell-based assays . This constitutes class-level inference rather than compound-specific data.

In Silico ADMET Prediction Drug-Likeness Pharmacokinetic Profiling

EthR Inhibition Potential: Phenoxyacetamide Side Chain as a Key Pharmacophoric Feature

N-Phenylphenoxyacetamide derivatives have been identified as potent EthR inhibitors that boost ethionamide efficacy against Mycobacterium tuberculosis . The phenoxyacetamide moiety engages the EthR binding pocket through a defined hydrogen-bond network, a feature retained in 891130-87-3. Structural analogs where the phenoxyacetamide is replaced by benzamide or simple acetamide show complete loss of EthR inhibitory activity, underscoring the essential role of this side chain . While 891130-87-3 has not been directly tested against EthR, its retention of the intact 2-phenoxyacetamide pharmacophore positions it as a candidate for anti-tuberculosis booster screening, distinguishing it from oxadiazole compounds that lack this moiety [REFS-1, REFS-2].

EthR Inhibitors Ethionamide Boosters Tuberculosis Drug Discovery

Procurement-Driven Application Scenarios for 2-Phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide (891130-87-3) Based on Verified Differentiation Evidence


Selective Ecto-NTPDase2 Inhibitor Screening in Cancer Biology Programs

Researchers investigating the role of purinergic signaling in tumor progression can employ 891130-87-3 as a tool compound for NTPDase2 inhibition. The triethoxyphenyl-1,3,4-oxadiazole scaffold has demonstrated sub-micromolar potency against h-NTPDase2 in independent studies, with favorable selectivity over NTPDase3 . Using this compound instead of broader-spectrum NTPDase inhibitors (e.g., ARL67156) reduces confounding off-target effects on other ecto-nucleotidases, yielding cleaner phenotypic readouts in cell migration and proliferation assays [REFS-1, REFS-2].

Antibacterial Lead Optimization Using the Triethoxyphenyl-Oxadiazole Pharmacophore

Medicinal chemistry teams pursuing novel antibacterial agents against drug-resistant pathogens should acquire 891130-87-3 as a starting point for SAR expansion. Published data confirm that triethoxyphenyl-substituted 1,3,4-oxadiazole-quinoline hybrids display superior antibacterial activity relative to methoxy-substituted analogs . Incorporating 891130-87-3 into a focused library allows direct assessment of the phenoxyacetamide side chain's contribution to antibacterial potency before committing to large-scale analog synthesis.

Cell-Permeable Probe Development for Intracellular Target Engagement Assays

Programs requiring tool compounds with enhanced passive membrane permeability should prioritize 891130-87-3 over trimethoxy-phenyl oxadiazole analogs. In silico ADMET predictions indicate that the triethoxy substitution elevates cLogP by approximately +1.0 to +1.5 log units while maintaining a clean toxicity profile, suggesting improved cellular uptake without increased safety risk . This makes the compound suitable for cellular thermal shift assays (CETSA) and other intracellular target engagement platforms where compound permeability is rate-limiting.

Ethionamide Booster Discovery in Tuberculosis Research

Investigators screening for compounds that potentiate ethionamide activity against Mycobacterium tuberculosis should include 891130-87-3 in their test cascade. The 2-phenoxyacetamide moiety is an established EthR-binding pharmacophore essential for ethionamide boosting activity . In contrast, 1,3,4-oxadiazole derivatives with alternative 2-position substituents (e.g., benzamide, acetamide) lack this critical interaction and are unlikely to show EthR-mediated potentiation, making 891130-87-3 a more relevant selection for this specific screening objective [REFS-4, REFS-5].

Quote Request

Request a Quote for 2-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.